1,4-Thiazepane-1,5-dione
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Overview
Description
1,4-Thiazepane-1,5-dione: is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Thiazepane-1,5-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular Ugi four-component condensation between 6-oxo-4-thiacarboxylic acids, benzylamines, and cyclohexyl isocyanide can yield hexahydro-1,4-thiazepin-5-ones .
Industrial Production Methods: the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Thiazepane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazepane derivatives.
Substitution: Various substituted thiazepane compounds.
Scientific Research Applications
1,4-Thiazepane-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a scaffold for developing biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Thiazepane-1,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes, such as nitric oxide synthases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1,4-Thiazepane-1,1-dione: A related compound with similar structural features but different chemical properties.
1,4-Benzothiazepine: Another seven-membered heterocycle with a benzene ring fused to the thiazepine ring.
1,4-Oxazepane: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1,4-Thiazepane-1,5-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H9NO2S |
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Molecular Weight |
147.20 g/mol |
IUPAC Name |
1-oxo-1,4-thiazepan-5-one |
InChI |
InChI=1S/C5H9NO2S/c7-5-1-3-9(8)4-2-6-5/h1-4H2,(H,6,7) |
InChI Key |
CSICYOQMTTYHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCNC1=O |
Origin of Product |
United States |
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